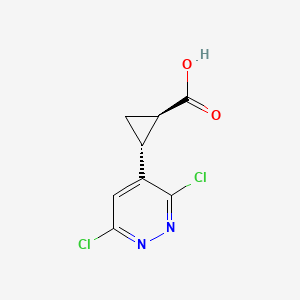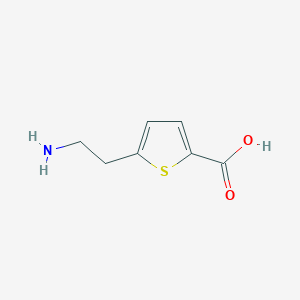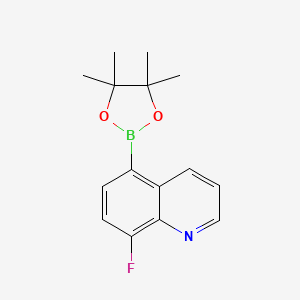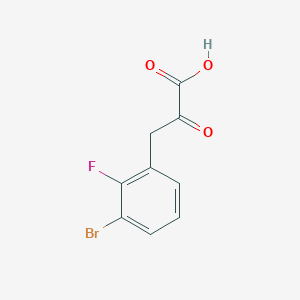![molecular formula C10H11FN2O2S B15318181 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride](/img/structure/B15318181.png)
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethane-1-sulfonyl fluoride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanol with sulfonyl fluoride reagents under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethane-1-sulfonyl fluoride can undergo several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Aplicaciones Científicas De Investigación
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethane-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into various molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanol: This compound is structurally similar but lacks the sulfonyl fluoride group.
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethane-1-thiol: This compound contains a thiol group instead of a sulfonyl fluoride group.
Uniqueness
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethane-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11FN2O2S |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
1-(1-methylbenzimidazol-2-yl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C10H11FN2O2S/c1-7(16(11,14)15)10-12-8-5-3-4-6-9(8)13(10)2/h3-7H,1-2H3 |
Clave InChI |
ANRZVQTZTFXFLO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2N1C)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



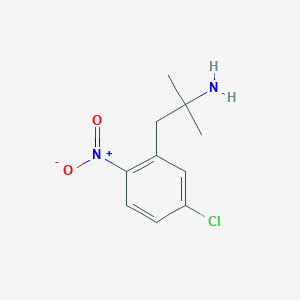


![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride](/img/structure/B15318123.png)
![4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid](/img/structure/B15318151.png)
